

# A Technical Guide to the Spectroscopic Data of Homophthalic Acid

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **homophthalic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines key spectral features, presents data in a structured format, and includes generalized experimental protocols.

## Introduction to Homophthalic Acid

**Homophthalic acid**, also known as 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid with the chemical formula C<sub>9</sub>H<sub>8</sub>O<sub>4</sub>. Its structure consists of a benzene ring substituted with a carboxylic acid group and a carboxymethyl group at adjacent positions. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **homophthalic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR provide valuable information about its molecular framework.

#### 2.1. <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **homophthalic acid** is characterized by signals from the aromatic protons, the methylene protons, and the acidic protons of the two carboxylic acid groups. A



typical spectrum is recorded at 400 MHz in a deuterated solvent such as DMSO-d<sub>6</sub>.[1]

Table 1: 1H NMR Spectroscopic Data for Homophthalic Acid

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~12.0 - 13.0	Broad Singlet	2H	Carboxylic Acid Protons (-COOH)
~7.2 - 8.0	Multiplet	4H	Aromatic Protons (C <sub>6</sub> H <sub>4</sub> )
~3.6	Singlet	2H	Methylene Protons (- CH2-)

Note: The chemical shift of the carboxylic acid protons can be broad and its position is dependent on the solvent and concentration.[2][3]

#### 2.2. <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acids are typically observed in the downfield region of the spectrum.[2][4]

Table 2: 13C NMR Spectroscopic Data for Homophthalic Acid

Chemical Shift (δ) ppm	Assignment
~165 - 185	Carbonyl Carbons (-C=O)
~125 - 140	Aromatic Carbons (C <sub>6</sub> H <sub>4</sub> )
~40	Methylene Carbon (-CH <sub>2</sub> -)

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.



## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **homophthalic acid** shows characteristic absorption bands for the hydroxyl and carbonyl groups of the carboxylic acids, as well as C-H and C=C bonds.

Table 3: IR Spectroscopic Data for Homophthalic Acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000	Broad	O-H Stretch (Carboxylic Acid) [5]
1697	Strong	C=O Stretch (Carboxylic Acid) [5]
1676	Strong	C=O Stretch (Carboxylic Acid) [5]
1577	Medium	C=C Stretch (Aromatic Ring)[5]
1409	Medium	C-O-H Bend[5]
1299, 1272, 1238, 1190	Medium	C-O Stretch[5]
923	Medium	O-H Bend (Out-of-plane)[5]
613	Weak	C-H Bend (Aromatic)[5]

The broadness of the O-H stretching band is a characteristic feature of carboxylic acids, arising from strong intermolecular hydrogen bonding.[2][3][6]

## **Experimental Protocols**

The following are generalized protocols for obtaining NMR and IR spectra of **homophthalic** acid.

#### 4.1. NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of homophthalic acid in about 0.5-0.7
 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.

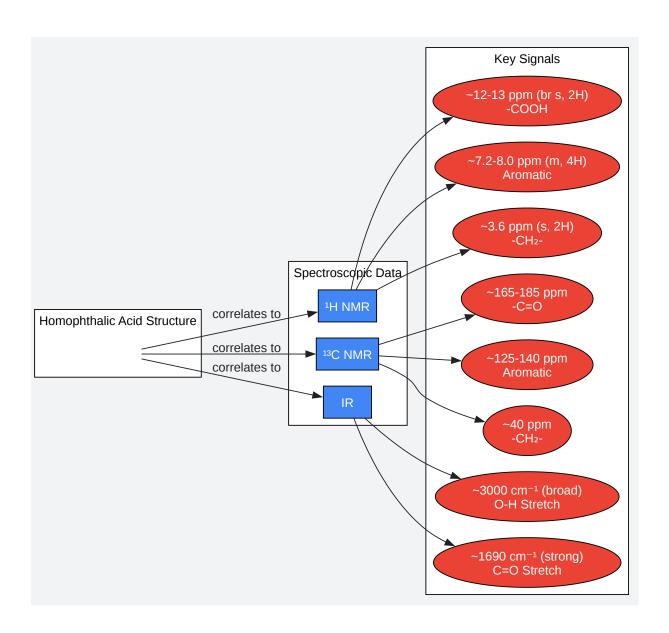


- Instrumentation: The spectra are typically recorded on a 400 MHz NMR spectrometer.[1]
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts are referenced to the residual solvent peak.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using standard parameters with proton decoupling. The chemical shifts are referenced to the solvent peak.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
- 4.2. IR Spectroscopy Protocol (KBr Pellet Method)
- Sample Preparation: Grind a small amount (1-2 mg) of **homophthalic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[7]
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of an empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.

## **Visualization of Spectroscopic Correlations**

The following diagram illustrates the relationship between the chemical structure of **homophthalic acid** and its key spectroscopic signals.





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Caption: Correlation of Homophthalic Acid structure with its key NMR and IR signals.



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